

"Leaching of creosote from treated materials into aquatic systems"

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Compound of Interest

Compound Name: Creosote

Cat. No.: B1164894

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An In-depth Technical Guide on the Leaching of **Creosote** from Treated Materials into Aquatic Systems

Introduction

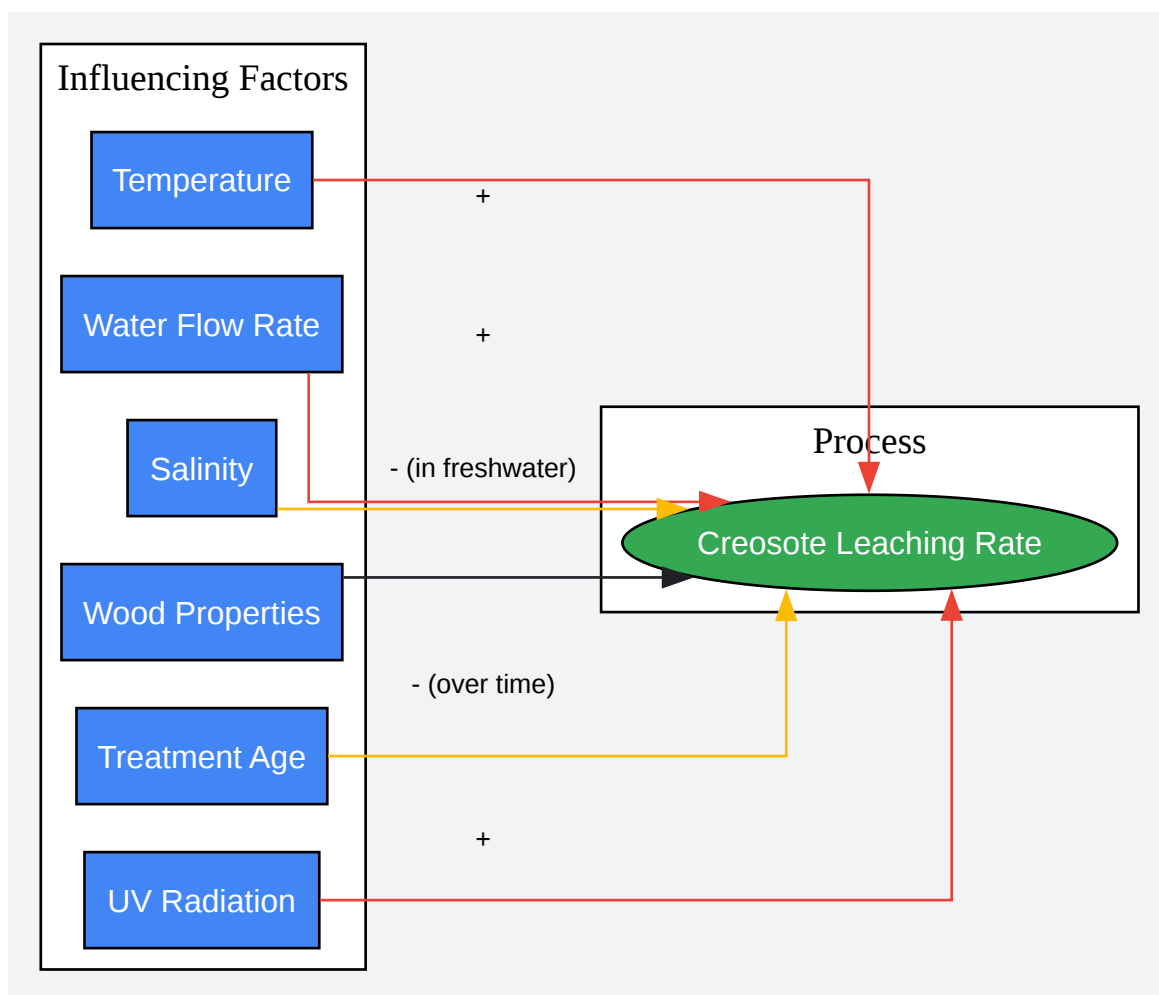
Creosote has been extensively used for over a century as a wood preservative for applications in terrestrial and aquatic environments, such as railway ties, utility poles, and marine pilings[1][2]. It is a complex mixture of several hundred to potentially thousands of chemicals, derived from the distillation of coal tar[2][3]. The primary chemical constituents of concern are polycyclic aromatic hydrocarbons (PAHs), phenols, and cresols due to their potential toxicity to aquatic organisms and their persistence in the environment[4]. The leaching of these components from treated wood into surrounding waters is a significant environmental concern, prompting extensive research into the rates, mechanisms, and influencing factors of this process. This technical guide provides a comprehensive overview of the current scientific understanding of **creosote** leaching into aquatic systems, focusing on quantitative data, experimental methodologies, and the key factors governing the release of its chemical constituents.

Factors Influencing Creosote Leaching

The rate and extent of **creosote** leaching from treated wood are influenced by a combination of physical, chemical, and environmental factors. Understanding these factors is crucial for predicting the environmental impact of **creosote**-treated structures and for developing effective mitigation strategies.

Key Influencing Factors:

- **Temperature:** Higher water temperatures generally increase the rate of **creosote** migration from treated wood.
- **Water Flow Rate:** Increased water flow across the surface of treated wood can enhance the leaching rate of **creosote** components.
- **Salinity:** **Creosote** tends to leach more rapidly in freshwater than in saltwater.
- **Wood Properties:** The species of wood, its density, and whether leaching occurs from the end grain or the face of the wood can affect the rate of preservative loss.
- **Treatment Age:** Freshly treated pilings exhibit higher initial leaching rates, which tend to decrease over time as the surface concentration of mobile **creosote** components diminishes.
- **Solar Radiation (UV light):** When exposed to ultraviolet light, the chemicals in **creosote** can become more toxic and are more likely to leach from the wood.



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Factors influencing the rate of **creosote** leaching from treated wood.

Quantitative Analysis of Creosote Leaching

Numerous studies have quantified the leaching of **creosote** components, particularly PAHs, from treated wood under various conditions. The leaching rates are typically highest upon initial immersion and decrease over time to a more steady-state release.

Table 1: Leaching Rates of Selected PAHs from **Creosote**-Treated Wood

PAH Compound	Leaching Rate ($\mu\text{g}/\text{cm}^2/\text{day}$)	Experimental Conditions	Reference
Phenanthrene	0.2 - 0.5 (steady state)	Fresh water, varying flow rates	
Multiple PAHs	Declined from tens of $\mu\text{g}/\text{cm}^2/\text{day}$ to undetectable levels within 7 days (except phenanthrene)	Fresh water, varying flow rates	
Total Creosote	Approx. 50	Microcosm study, into water	

Table 2: Concentrations of PAHs in Aquatic Systems Near **Creosote**-Treated Structures

Location/Matrix	PAH Concentration	Notes	Reference
Lake Jämsänvesi Sediment (0-10 cm)	Up to 3.3 mg/g (dry weight)	Creosote-contaminated lake	
Lake Jämsänvesi Elutriate	Up to 1.7 mg/L	Laboratory-prepared from contaminated sediment	
Sooke Basin Sediment	Increased downstream of new pilings	Decline observed over time	
Elizabeth River Sediments	Among the highest recorded in marine habitats	High levels of creosote contamination	

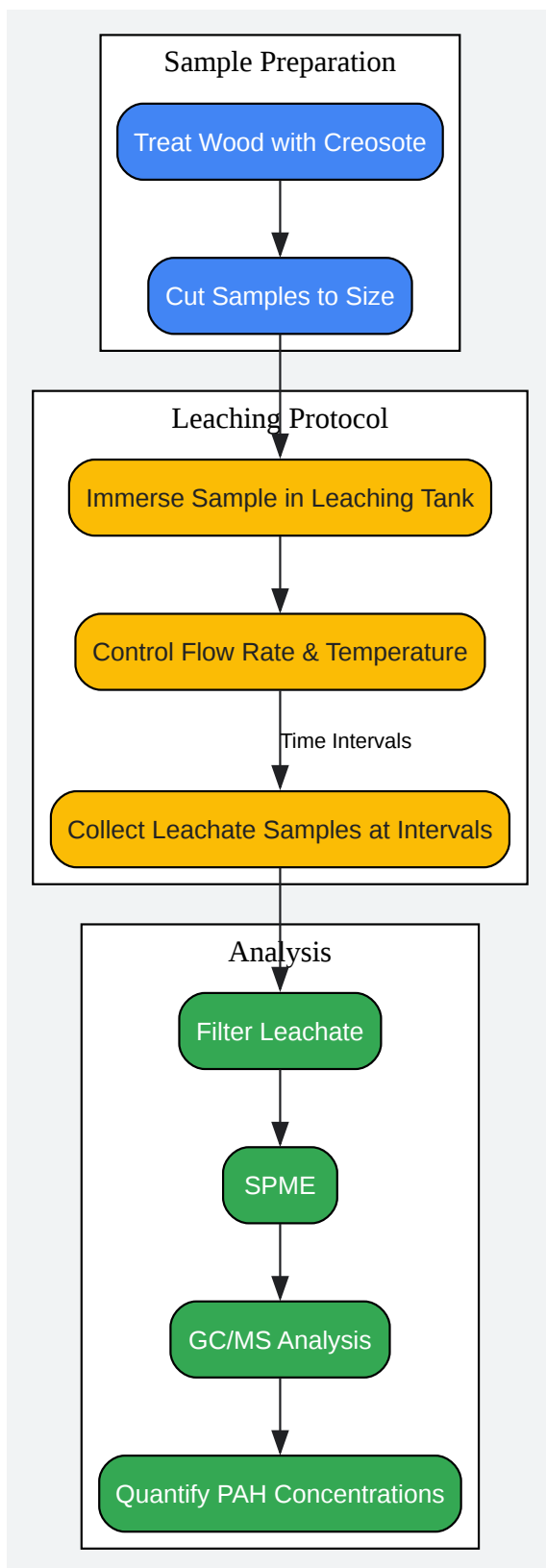
Experimental Protocols for Leaching Studies

Standardized and custom laboratory methods are employed to evaluate the leaching of preservatives from treated wood. These protocols are designed to simulate environmental conditions and provide data for risk assessment models.

Tank Leaching Test (Simulated River Flow)

This method is used to investigate the effects of water flow rate and temperature on **creosote** leaching.

- **Sample Preparation:** Douglas-fir lumber is treated with P1/P13 **creosote** to a target retention (e.g., 192 kg/m³). Samples of specific dimensions are cut, excluding knots and end grains.
- **Leaching Apparatus:** A metal tank is used to contain the treated wood sample. Deionized water is passed through the tank at predetermined flow rates and temperatures. A bacterial control agent may be added to the water to limit biodegradation of **creosote** components.
- **Experimental Conditions:**
 - **Flow Rates:** Three rates are typically tested, for example, 0, 4, and 8 cm/s.
 - **Temperatures:** A range of temperatures is tested to simulate environmental variations.
- **Sampling:** Aliquots of leachate water are collected at specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). After a set period (e.g., 72 hours), the tank is drained and refilled with fresh deionized water for subsequent runs.
- **Analytical Method:** The collected leachate is filtered and analyzed for specific PAH concentrations. Solid-phase microextraction (SPME) followed by gas chromatography (GC) is a common analytical technique.



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Generalized experimental workflow for a **creosote** leaching study.

Standardized Leaching Methods

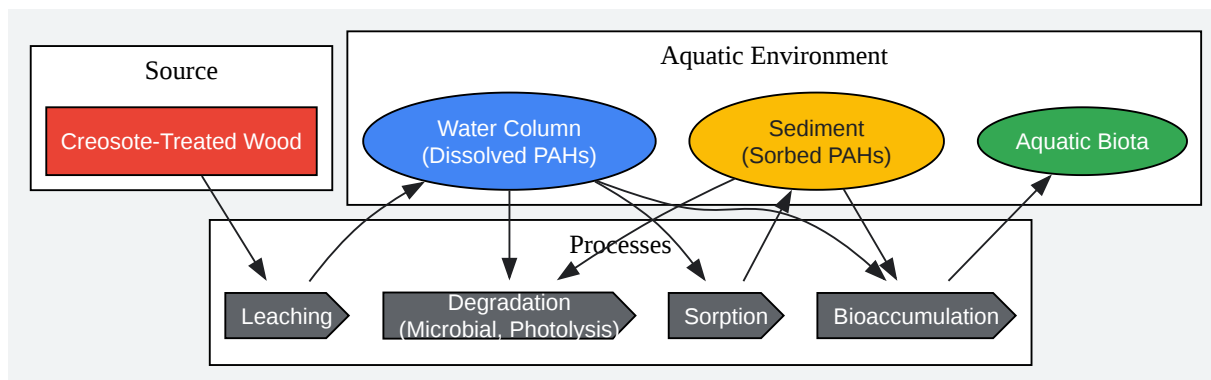
Several standardized methods exist for evaluating preservative leaching, although they may not always accurately reflect in-service conditions.

- **AWPA Standard E11:** This is a standard method from the American Wood Protection Association for the accelerated evaluation of preservative leaching. It typically involves immersing small wood blocks in water for a defined period, with periodic water changes.
- **European Standards (EN 84, ENV 1250-2):** These are laboratory methods for obtaining samples for analysis to measure losses by leaching into water. The ENV 1250-2 method uses small, fully impregnated blocks leached for four days in stirred water.
- **Soil-Block and Agar-Block Tests:** These laboratory tests are used to determine the fungitoxic value of wood preservatives after a leaching procedure. They assess the efficacy of the remaining preservative against decay fungi.

Environmental Fate and Biotransformation

Once leached into the aquatic environment, **creosote** components undergo various fate and transport processes.

- **Partitioning:** PAHs have low water solubilities and high partition coefficients, causing them to sorb to sediment and particulate matter. Sediments often act as a sink for higher molecular weight PAHs.
- **Biotransformation:** Microorganisms in water and sediment can degrade **creosote** components. For example, soil pseudomonads can convert quinoline to 2(1H)quinolinone, which is then further degraded. Methanogenic consortia can also transform azaarenes, another class of compounds found in **creosote**.
- **Photolysis:** Sunlight can contribute to the degradation of PAHs in the water column.
- **Bioaccumulation:** Aquatic organisms can take up PAHs from the water and contaminated sediments, leading to bioaccumulation in the food web. Fish have been shown to bioaccumulate PAHs from **creosote**, with bioconcentration factor (BCF) values ranging widely depending on the specific compound.



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Conceptual model of **creosote** component partitioning and fate in an aquatic system.

Conclusion

The leaching of **creosote** from treated wood introduces a complex mixture of potentially toxic compounds into aquatic ecosystems. The rate of this leaching is governed by a variety of environmental and material-specific factors. While initial leaching rates can be significant, they tend to decrease over the service life of the treated material. The leached components, primarily PAHs, partition between the water column and sediment, where they are subject to degradation and bioaccumulation. Understanding these processes through robust experimental protocols and quantitative analysis is essential for accurate environmental risk assessment and the development of best management practices for the use of **creosote**-treated wood in and near aquatic environments.

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